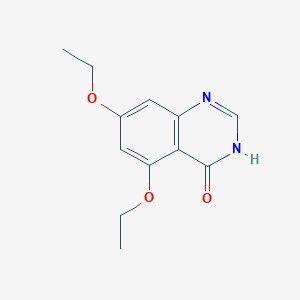
5,7-diethoxyquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-diethoxyquinazolin-4(3H)-one: is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diethoxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5,7-diethoxybenzoic acid with formamide or formic acid under heating conditions to form the quinazolinone ring. The reaction conditions often require elevated temperatures and may involve catalysts to improve yield and reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,7-diethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.
Substitution: The ethoxy groups at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can introduce various functional groups, leading to a wide range of quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of quinazolinone derivatives, including 5,7-diethoxyquinazolin-4(3H)-one. Research indicates that these compounds can be effective against multi-drug resistant bacteria. For instance, a study demonstrated that conjugating quinazolinone derivatives with silver nanoparticles significantly enhanced their antibacterial activity against various strains such as Escherichia coli and Streptococcus pyogenes . Specifically, the compound exhibited improved bactericidal effects when combined with silver nanoparticles, showcasing a promising avenue for developing new antibacterial agents.
Data Table: Antibacterial Efficacy of Quinazolinone Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| This compound + AgNP | E. coli K1 | 1 µM | Enhanced activity with AgNPs |
| This compound + AgNP | S. pyogenes | 2 µM | Significant bactericidal effect |
| This compound | Klebsiella pneumoniae | Not specified | Minimal effects without AgNPs |
Anticancer Applications
The anticancer potential of quinazolinone derivatives has been extensively studied. A series of compounds, including this compound, were evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and A2780 (ovarian carcinoma). The results indicated that many derivatives exhibited potent cytotoxic effects, often surpassing the efficacy of established chemotherapeutics like lapatinib .
Case Study: Cytotoxicity Evaluation
In a comparative study assessing the cytotoxicity of various quinazolinone derivatives:
- Compounds were tested against MCF-7 and A2780 cell lines .
- Results indicated that certain derivatives had IC50 values significantly lower than lapatinib , which is a standard treatment for breast cancer.
Data Table: Cytotoxicity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to Lapatinib (IC50 = 5.9 µM) |
|---|---|---|---|
| This compound | MCF-7 | 3.79 ± 0.96 | More potent |
| This compound | A2780 | 0.20 ± 0.02 | Significantly more potent |
Mecanismo De Acción
The mechanism of action of 5,7-diethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5,7-dimethoxyquinazolin-4(3H)-one: Similar structure but with methoxy groups instead of ethoxy groups.
4-oxo-3H-quinazolin-2-yl derivatives: Compounds with variations in the substituents on the quinazolinone core.
Uniqueness
5,7-diethoxyquinazolin-4(3H)-one is unique due to the presence of ethoxy groups at the 5 and 7 positions, which can influence its chemical reactivity, biological activity, and potential applications. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other quinazolinone derivatives.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5,7-diethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-8-5-9-11(10(6-8)17-4-2)12(15)14-7-13-9/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
Clave InChI |
NLTUSZNIJMXNKC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C(=C1)OCC)C(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















